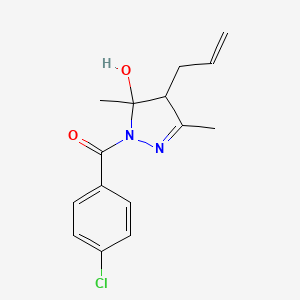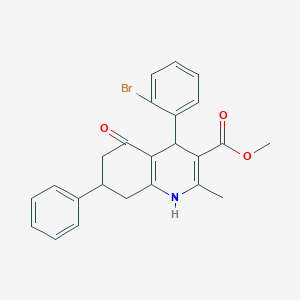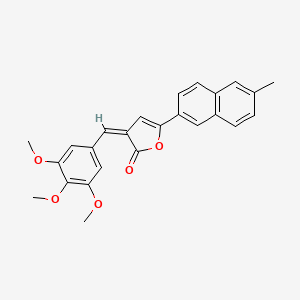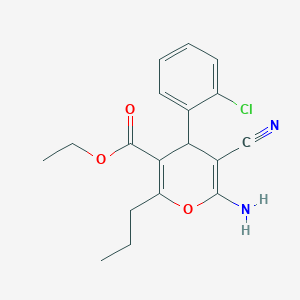
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole family and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and pain in animal models. It has also been found to possess antipyretic activity, which is the ability to reduce fever. Additionally, it has been shown to exhibit antioxidant activity, which may have implications in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a range of biological activities, making it a versatile compound for use in various assays. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Future Directions
There are several future directions for research on 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against various cancer types. Additionally, its antioxidant activity may have implications in the prevention of age-related diseases, and further research in this area is warranted. Finally, its potential as a COX inhibitor may have implications in the treatment of inflammatory diseases, and additional studies are needed to determine its efficacy in this regard.
Synthesis Methods
The synthesis of 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl hydrazine with 2,4-pentanedione in the presence of acetic acid and sodium acetate. The resulting product is then subjected to allylation using allyl bromide and potassium carbonate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antioxidant properties. Additionally, it has been found to possess anticancer activity against various cancer cell lines.
properties
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-5-13-10(2)17-18(15(13,3)20)14(19)11-6-8-12(16)9-7-11/h4,6-9,13,20H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAOOIUJKQVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)




![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4961642.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)